N-(3-methyl-4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

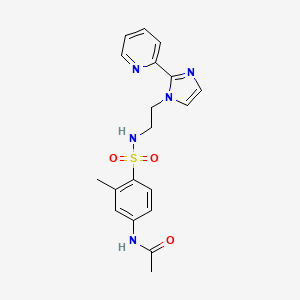

This compound is a structurally complex molecule featuring an acetamide core linked to a substituted phenyl ring via a sulfamoyl bridge. The phenyl group is further substituted with a 3-methyl group and a sulfamoyl-ethyl chain terminating in a pyridin-2-yl-imidazole moiety.

Properties

IUPAC Name |

N-[3-methyl-4-[2-(2-pyridin-2-ylimidazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3S/c1-14-13-16(23-15(2)25)6-7-18(14)28(26,27)22-10-12-24-11-9-21-19(24)17-5-3-4-8-20-17/h3-9,11,13,22H,10,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBRXMCKCKHGDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-methyl-4-(N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide, a complex organic compound, has garnered attention in recent years due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a unique structure comprising a pyridine ring, an imidazole moiety, and a sulfamoyl group, which may contribute to its diverse biological activities. The molecular formula is , with a molecular weight of approximately 372.49 g/mol.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the imidazole and pyridine rings have shown promise in inhibiting cancer cell proliferation in various cancer types, including breast and lung cancers.

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 40 to 50 µg/mL against pathogens such as E. coli and S. aureus.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptosis in cancer cells by activating intrinsic pathways.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a related compound on human breast cancer cell lines (MCF-7). The results demonstrated that the compound induced significant apoptosis at concentrations as low as 5 µM, with an IC50 value of 4 µM.

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy of this compound was evaluated against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC value of 30 µg/mL.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes critical structural and synthetic differences between the target compound and analogs from the evidence:

Key Observations:

- Heterocyclic Diversity: The target compound employs a pyridin-2-yl-imidazole system, whereas analogs like 2e () use triazole-pyrimidine hybrids, and 266 () incorporates a thienopyrimidine-thioacetamide motif. These variations influence electronic properties and binding affinities .

- Substituent Effects : The 3-methyl group on the phenyl ring in the target compound contrasts with electron-withdrawing groups like trifluoromethyl in 41 (), which may alter metabolic stability or target engagement .

- Sulfamoyl vs. Sulfoxide/Sulfonamide : The sulfamoyl linker in the target compound differs from sulfoxide () and sulfonamide () groups in analogs, impacting hydrogen-bonding and solubility .

- Synthetic Complexity : Yields for related compounds (e.g., 30% for 2e , 35% for 41 ) suggest challenges in multi-step syntheses, particularly for imidazole- and pyridine-containing systems .

Physicochemical and Spectroscopic Comparisons

IR and NMR Profiles :

- The target compound’s IR spectrum would likely show N-H (≈3300 cm⁻¹) and C=O (≈1680 cm⁻¹) stretches, similar to 2e (). However, the pyridin-2-yl-imidazole moiety may introduce additional C-N and C=C aromatic vibrations .

- In 41 (), the trifluoromethyl group produces distinct ¹⁹F NMR signals, absent in the target compound. The target’s ¹H NMR would feature imidazole protons (δ ≈7.5–8.5 ppm) and methyl groups (δ ≈2.2 ppm), aligning with analogs .

Chromatographic Purity :

- Compounds like 41 achieve >98% HPLC purity, suggesting rigorous purification protocols that could be applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.